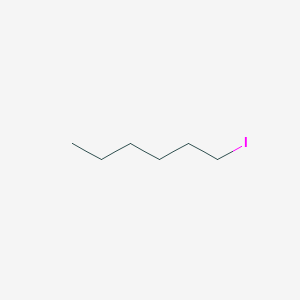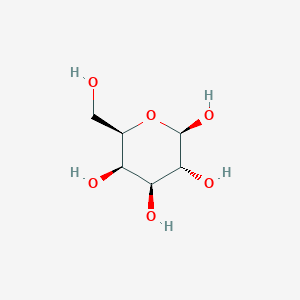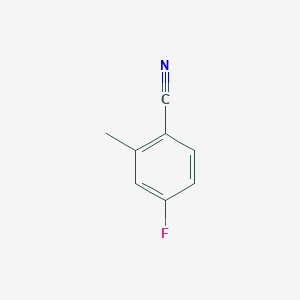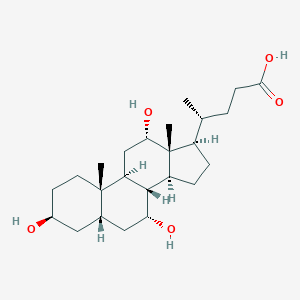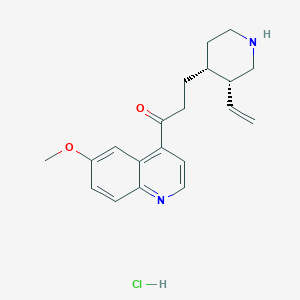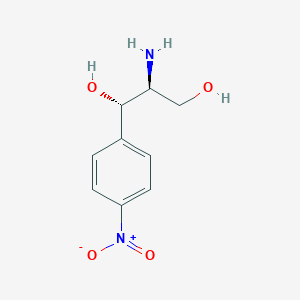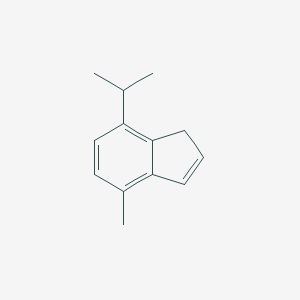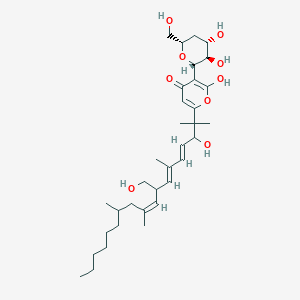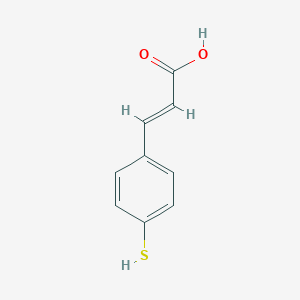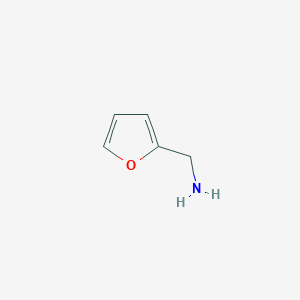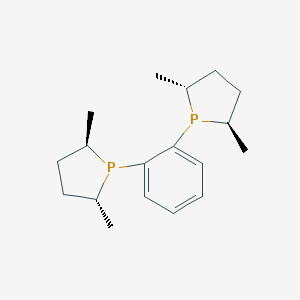
2-Cyclopentylphenol
Overview
Description
2-Cyclopentylphenol, also known as 2-CP, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. It is a colorless to yellowish liquid, with a boiling point of approximately 225°C and a melting point of -54°C. 2-CP has a molecular formula of C10H14O and is composed of a single phenol ring with two cyclopentyl groups attached. 2-CP is a relatively simple chemical structure, and as such, it can be synthesized in a variety of ways.
Scientific Research Applications
Synthesis of Cyclopenta[c]chromenes
2-Cyclopentylphenol has been utilized in the synthesis of cyclopenta[c]chromenes, a class of organic compounds. A study by Wang, Luo, Zhu, and Wu (2012) explored a palladium-catalyzed tandem reaction of 2-alkynylphenol with 2-alkynylvinyl bromide, which efficiently produces cyclopenta[c]chromenes. This process involves forming three bonds and is centered around a double insertion of triple bonds (Wang, Luo, Zhu, & Wu, 2012).
Genotoxic Effects
The cytogenetic and genotoxic effects of related compounds like 2-chlorophenol have been studied. Küçük and Liman (2018) investigated the genotoxic effects of 2-chlorophenol on root meristem cells of Allium cepa, highlighting the compound's impact on mitotic index, chromosomal abnormalities, and DNA damage (Küçük & Liman, 2018).
Antifungal and Antibacterial Properties
2-Allylphenol, a compound structurally similar to this compound, has shown potential in antifungal and antibacterial applications. Qu et al. (2017) synthesized derivatives of 2-allylphenol and found them effective against several plant pathogens, indicating potential for agricultural applications (Qu, Gao, Li, Hao, & Ji, 2017).
Antioxidant Properties
2-AP, a synthetic phenylpropanoid related to this compound, has been studied for its antioxidant properties. Neto et al. (2019) investigated 2-AP's ability to sequester superoxide radicals and found significant antioxidant activity, suggesting potential therapeutic applications (Neto et al., 2019).
Propofol Derivatives
Studies on derivatives of propofol, such as 2,6-diisopropylphenol, have been conducted to understand their anesthetic properties and potential improvements. Feng, Kaye, Kaye, Belani, and Urman (2017) explored novel propofol derivatives, aiming to overcome limitations in existing formulations (Feng, Kaye, Kaye, Belani, & Urman, 2017).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Phenolic compounds are known to participate in various biochemical reactions, but the specific pathways influenced by 2-Cyclopentylphenol require further investigation .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biochemical Analysis
Biochemical Properties
2-Cyclopentylphenol plays a significant role in biochemical reactions, particularly in the synthesis of optically active compounds. It has been used in the synthesis of antihypertensive drugs via Sharpless asymmetric dihydroxylation . The compound interacts with various enzymes and proteins, including those involved in the metabolism of phenolic compounds. These interactions often involve hydrogen bonding and hydrophobic interactions, which facilitate the binding of this compound to active sites of enzymes, thereby influencing their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in glycolipid metabolism, thereby affecting the levels of short-chain fatty acids and other metabolites . Additionally, this compound can impact the expression of genes related to oxidative stress and inflammation, leading to changes in cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their activity. For instance, this compound has been shown to inhibit certain enzymes involved in the metabolism of phenolic compounds, thereby altering the metabolic flux and levels of metabolites . These binding interactions are often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with a melting point of 34-35°C and a boiling point of 148-150°C . Prolonged exposure to light and air can lead to degradation, resulting in reduced efficacy and altered biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as oxidative stress, inflammation, and cellular damage. These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of phenolic compounds. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination . These interactions can lead to the formation of metabolites that may have distinct biochemical properties and effects on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, thereby influencing its activity and function . The transport and distribution of this compound are critical for its efficacy in biochemical and pharmaceutical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can modulate enzyme activity and metabolic processes.
properties
IUPAC Name |
2-cyclopentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEKSKQMOBLXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164875 | |
| Record name | 2-Cyclopentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1518-84-9 | |
| Record name | 2-Cyclopentylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopentylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1518-84-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclopentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopentylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYCLOPENTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8GB7MQJ8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Cyclopentylphenol in organic synthesis?
A1: this compound serves as a crucial starting material in the multi-step synthesis of (S)-Penbutolol [], a clinically relevant beta-blocker medication used in the management of hypertension. The regioselective alkylation of phenol with cyclopentanol, preferably catalyzed by Montmorillonite K10 clay, yields this compound as the major product []. This highlights the compound's utility in constructing complex molecules with pharmaceutical applications.
Q2: Are there analytical methods to differentiate between different isomers of cyclopentylphenol?
A3: Yes, thin-layer chromatography (TLC) provides a method to separate the 2-, 3-, and 4- isomers of cyclopentylphenol []. This technique allows for not only the identification but also the quantification of these isomers, even at low concentrations. The ability to distinguish and quantify these isomers is crucial when studying their individual properties and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



